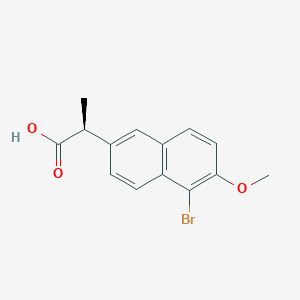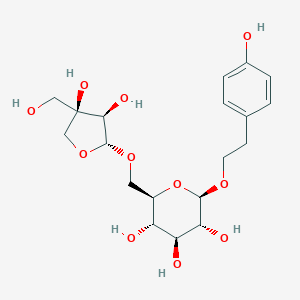
オスマンツサイドH
概要
説明
Osmanthuside H is a natural compound isolated from the stem barks of Fraxinus paxiana. It is a phenylethanoid glycoside with the molecular formula C19H28O11 and a molecular weight of 432.42 g/mol . This compound is known for its yellow crystalline solid form and distinctive osmanthus fragrance . Osmanthuside H has garnered attention due to its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
科学的研究の応用
作用機序
Target of Action
Osmanthuside H is a natural compound isolated from the stem barks of Fraxinus paxiana The primary targets of Osmanthuside H are not explicitly mentioned in the available literature
Mode of Action
It is known to possess anti-inflammatory, antioxidant, and anti-tumor properties . This suggests that it may interact with targets involved in inflammation, oxidative stress, and tumor growth. The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Osmanthuside H is currently limited. It is known that the compound is a yellow crystalline solid that can dissolve in solvents but has a lower solubility in water . This could potentially impact its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand its behavior in the body.
Result of Action
Its reported anti-inflammatory, antioxidant, and anti-tumor properties suggest that it may modulate cellular processes related to these functions
Action Environment
Osmanthuside H is sensitive to light and may decompose under illumination . This suggests that environmental factors such as light exposure could influence its action, efficacy, and stability. The compound’s action may also be influenced by factors such as pH and temperature, although specific data on these aspects are currently lacking.
生化学分析
Biochemical Properties
Osmanthuside H plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, Osmanthuside H has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism Additionally, Osmanthuside H exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules from oxidative damage .
Cellular Effects
Osmanthuside H affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, Osmanthuside H enhances the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress . Moreover, it influences cell signaling pathways like the MAPK pathway, which is crucial for cell proliferation, differentiation, and apoptosis . These effects highlight the compound’s potential in therapeutic applications for diseases involving oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, Osmanthuside H exerts its effects through several mechanisms. It binds to specific biomolecules, modulating their activity. For example, Osmanthuside H inhibits the activity of α-glucosidase and α-amylase by binding to their active sites, preventing substrate access . Additionally, it activates antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions underscore the compound’s multifaceted role in cellular protection and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Osmanthuside H change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that Osmanthuside H maintains its antioxidant and enzyme inhibitory activities over extended periods, although slight reductions in potency may occur . These findings are crucial for optimizing storage and handling conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of Osmanthuside H vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved glucose tolerance and reduced oxidative stress . At high doses, Osmanthuside H may cause adverse effects, including gastrointestinal disturbances and potential toxicity . These observations highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
Osmanthuside H is involved in several metabolic pathways. It is metabolized primarily through the phenylpropanoid pathway, where it interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase . These interactions lead to the formation of various metabolites that contribute to the compound’s biological activities. Additionally, Osmanthuside H influences metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, Osmanthuside H is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Osmanthuside H accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . This targeted distribution is essential for the compound’s efficacy in modulating cellular processes.
Subcellular Localization
Osmanthuside H exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is crucial for its role in regulating cellular metabolism and protecting cells from oxidative damage.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Osmanthuside H typically involves extraction from natural sources. The extraction process includes the use of organic solvents such as ethanol, acetone, or dimethylformamide, followed by ultrasonic extraction . The subsequent steps involve cooling, filtration, concentration, and crystallization to obtain high-purity Osmanthuside H .
Industrial Production Methods: Industrial production of Osmanthuside H follows similar extraction techniques but on a larger scale. The process involves the use of large extraction tanks, industrial-grade solvents, and advanced filtration and crystallization equipment to ensure high yield and purity .
化学反応の分析
Types of Reactions: Osmanthuside H undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Osmanthuside H can be oxidized to form different oxidized derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of Osmanthuside H.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
類似化合物との比較
Osmanthuside H can be compared with other phenylethanoid glycosides such as:
- Ligupurpuroside B
- Cis-ligupurpuroside B
- Ligurobustoside N
- Osmanthuside D
- (Z)-Osmanthuside B
Uniqueness: Osmanthuside H stands out due to its distinctive osmanthus fragrance and its potent antioxidant, anti-inflammatory, and anti-tumor activities . While other phenylethanoid glycosides share similar structural features, Osmanthuside H’s unique combination of properties makes it a valuable compound for various applications.
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQZYXJBVMHCW-OTCFHACESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933562 | |
| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149155-70-4 | |
| Record name | Osmanthuside H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149155-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Osmanthuside H?
A1: Osmanthuside H is a phenolic glycoside. Its molecular formula is C19H26O13 and its molecular weight is 462.4 g/mol. [, , , , , ] While the provided abstracts don't contain detailed spectroscopic data, they often cite the use of techniques like IR, UV, HRTOFMS, and 1D and 2D NMR to determine its structure. [, , ]
Q2: From what natural sources can Osmanthuside H be isolated?
A2: Osmanthuside H has been isolated from various plant sources. Studies report its presence in:
- Fraxinus paxiana (stem barks) []
- Diospyros kaki (persimmon leaves) []
- Ligustrum lucidum (fruits) []
- Adina polycephala (stems and branches) []
- Tabebuia impetiginosa (bark) []
- Fraxinus chinensis (barks) []
- Fraxinus sieboldiana (branch) []
- Angelica dahurica []
Q3: Are there any studies on the stability and formulation of Osmanthuside H?
A4: The provided abstracts do not offer specific details regarding the stability or formulation strategies for Osmanthuside H. [, , , , , , , ] Further research is needed to investigate its stability under various conditions and explore potential formulations to enhance its solubility, bioavailability, or stability for research or application purposes.
Q4: What analytical methods are commonly used to characterize and quantify Osmanthuside H?
A4: Researchers commonly utilize a combination of chromatographic and spectroscopic techniques for the isolation, identification, and quantification of Osmanthuside H. These methods include:
- Chromatography: Column chromatography employing silica gel, Sephadex LH-20, ODS, and C-18 columns, as well as reversed-phase HPLC, are frequently used for the separation and purification of Osmanthuside H from plant extracts. [, , , , , , ]
- Spectroscopy: Structural elucidation of Osmanthuside H is achieved through spectroscopic analyses, including IR, UV, HRTOFMS, and 1D and 2D NMR. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
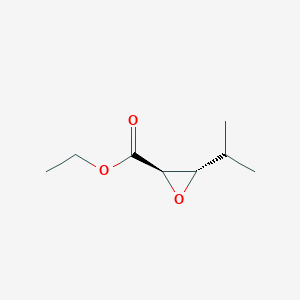

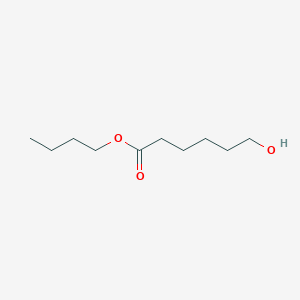
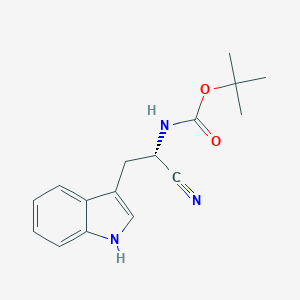
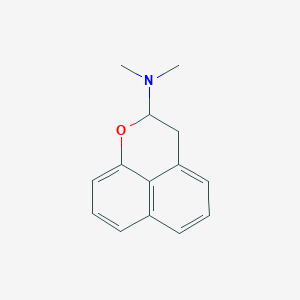
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)

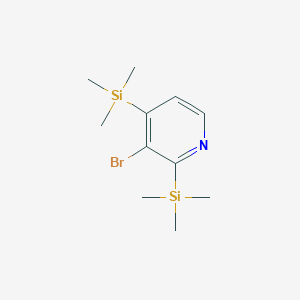
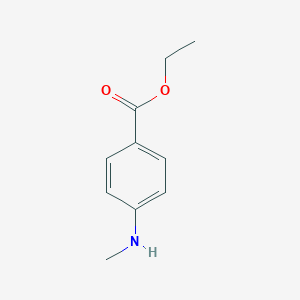
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)

